2-[2-amino-1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-amino-1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core fused with a pyrrole ring, which is further substituted with an amino group and a methoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-amino-1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone typically involves multi-step organic reactions
Preparation of Quinazolinone Core: The quinazolinone core can be synthesized from anthranilic acid derivatives through cyclization reactions.
Formation of Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-amino-1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The amino and methoxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can yield alcohol or amine derivatives.
Scientific Research Applications
2-[2-amino-1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[2-amino-1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
2-[2-amino-1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone can be compared with other quinazolinone derivatives and pyrrole-containing compounds. Similar compounds include:
Quinazolinone Derivatives: These compounds share the quinazolinone core and may have similar biological activities.
Pyrrole-Containing Compounds: These compounds contain the pyrrole ring and may exhibit similar chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological and chemical properties.
Properties
Molecular Formula |
C15H16N4O3 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-[3-hydroxy-5-imino-1-(2-methoxyethyl)-2H-pyrrol-4-yl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H16N4O3/c1-22-7-6-19-8-11(20)12(13(19)16)14-17-10-5-3-2-4-9(10)15(21)18-14/h2-5,16,20H,6-8H2,1H3,(H,17,18,21) |
InChI Key |
ZXRPQCQZNKGDJT-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3C(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.